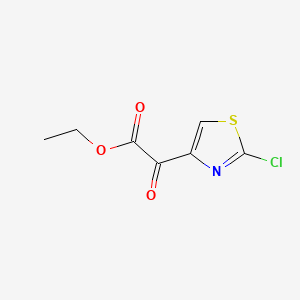
Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate typically involves the reaction of 2-chlorothiazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of thiazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2-chlorothiazol-4-yl)acetate
- 2-(2-Chlorothiazol-4-yl)acetic acid
- 2-(2-Chlorothiazol-4-yl)ethanol
Uniqueness
Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other similar compounds. Its oxoacetate group enhances its reactivity and potential for further chemical modifications .
Eigenschaften
CAS-Nummer |
126534-29-0 |
|---|---|
Molekularformel |
C7H6ClNO3S |
Molekulargewicht |
219.639 |
IUPAC-Name |
ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H6ClNO3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3 |
InChI-Schlüssel |
LFMWXRYXQFZXJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C1=CSC(=N1)Cl |
Synonyme |
4-Thiazoleaceticacid,2-chloro--alpha--oxo-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















